molecular formula C4H10O3S B049304 Isopropyl methanesulfonate CAS No. 926-06-7

Isopropyl methanesulfonate

Cat. No. B049304
CAS RN: 926-06-7
M. Wt: 138.19 g/mol
InChI Key: SWWHCQCMVCPLEQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

Isopropyl methanesulfonate can be synthesized through reactions involving methanesulfonic acid or its derivatives. For instance, the reaction of aliphatic alcohols with methanesulfonyl chloride leads to the formation of aliphatic methanesulfonates (mesylates), including isopropyl methanesulfonate, in high yields. These reactions are specific and yield versatile intermediates used in lipid synthesis, among other applications (Spener, 1973).

Molecular Structure Analysis

The molecular structure of isopropyl methanesulfonate involves a methanesulfonate group attached to an isopropyl group. This structure is crucial for its reactivity and properties. Advanced studies, such as computational analyses, provide insights into the optimized molecular structures and potential conformations of methanesulfonate derivatives, contributing to our understanding of their behavior in various reactions (Tuttolomondo et al., 2009).

Chemical Reactions and Properties

Isopropyl methanesulfonate participates in numerous chemical reactions, showcasing its versatility as an intermediate. Its reactivity includes formation and cleavage reactions, where it serves as a substrate for generating a variety of chemical compounds. Methanesulfonates are known for their involvement in electrophilic substitution reactions, esterification, and as intermediates in the synthesis of complex molecules (Díaz-Urrutia & Ott, 2019).

Physical Properties Analysis

The physical properties of isopropyl methanesulfonate, such as melting point, boiling point, and solubility, are influenced by its molecular structure. These properties are essential for determining its behavior and stability under different conditions. Studies employing methods like capillary gas chromatography have provided detailed information on its trace analysis in pharmaceuticals, highlighting its physical characteristics at ppm levels (Li, 2004).

Chemical Properties Analysis

Isopropyl methanesulfonate's chemical properties, including reactivity with other compounds and stability under various conditions, are fundamental to its applications in chemical synthesis. Research on its reactions with DNA and other nucleosides has shed light on its alkylating capabilities and the formation of adducts, offering insights into its mechanism of action in biological and synthetic contexts (Li et al., 1990).

Scientific Research Applications

  • Nucleic Acid Reactivity and Environmental Pollutant Study : It inactivates the transfectivity of Qβ RNA in one-hit processes, aiding in understanding the reactivity of environmental pollutants towards nucleic acids (Kondorosi et al., 1973).

  • Biological Impact in Cells : It inhibits macromolecular biosynthesis in P388F cells, demonstrating significant biological activity at varying concentrations (Fox & Fox, 1967).

  • Genetic Mutation Induction : It induces dominant-lethal mutations, particularly altering subchromosome material in the first cleavage metaphases, which can be pivotal in genetic mutation research (Katoh & Iwahara, 1983).

  • Chemical Deprotection Applications : It can selectively deprotect N-isopropyl tertiary amides, an important process in organic synthesis (Lorenc et al., 2015).

  • Spermatogenic Response in Mice : It induces a differential spermatogenic response in mice, which is significant for understanding its effects on fertility and reproductive health (Ehling et al., 1972).

  • Induction of Lymphomas in Mice : It induced thymic lymphomas in female mice after subcutaneous injections, indicating its potential carcinogenic properties (Segal & Sellakumar, 1989).

  • Microbial Metabolism : Methanesulfonic acid, a related compound, is used by various bacteria for sulfur growth and as a carbon and energy substrate (Kelly & Murrell, 1999).

  • Insecticidal Activity : It has insecticidal properties with low acute mammalian toxicity, highlighting its potential use in pest control (Finkelstein & Strock, 1997).

  • Analytical Chemistry Applications : It can be accurately analyzed in pharmaceutical substances, showing its significance in quality control and drug safety (Li, 2004).

  • Catalytic Applications in Esterification Reactions : Calcium and zinc methanesulfonates show high catalytic activity in esterification reactions, relevant in organic synthesis and industrial processes (Jie Ma et al., 2006; J. Heng, 2004).

Safety And Hazards

IPMS is considered hazardous. It is toxic if swallowed, causes skin and eye irritation, and is suspected of causing genetic defects and cancer . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye .

Future Directions

The European Pharmacopoeia has established new general chapters on different sulfonates, including IPMS, due to their potential as genotoxic impurities . This indicates a growing awareness and regulation of these compounds in the pharmaceutical industry .

properties

IUPAC Name

propan-2-yl methanesulfonate
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InChI

InChI=1S/C4H10O3S/c1-4(2)7-8(3,5)6/h4H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

SWWHCQCMVCPLEQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OS(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C4H10O3S
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DSSTOX Substance ID

DTXSID8031497
Record name Isopropyl methanesulfonate
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Molecular Weight

138.19 g/mol
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Physical Description

Clear colorless liquid; [HSDB]
Record name Isopropyl methanesulfonate
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Boiling Point

82 °C at 6 mm Hg
Record name ISOPROPYL METHANESULFONATE
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Density

1.145
Record name ISOPROPYL METHANESULFONATE
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Vapor Pressure

0.43 [mmHg]
Record name Isopropyl methanesulfonate
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Product Name

Isopropyl methanesulfonate

Color/Form

Clear, colorless liquid

CAS RN

926-06-7
Record name Isopropyl methanesulfonate
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Record name Isopropyl methanesulfonate
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Record name Methanesulfonic acid, 1-methylethyl ester
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Record name Isopropyl methanesulfonate
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Record name Isopropyl methanesulphonate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
549
Citations
SL Coffing, MO Kenyon, JI Ackerman… - Environmental and …, 2015 - Wiley Online Library
… For most alkyl ester impurities, such as isopropyl methanesulfonate (IPMS), little in vivo mutagenicity data exist for dose analysis. The likelihood of a sublinear dose response for IPMS …
Number of citations: 8 onlinelibrary.wiley.com
W Li - Journal of Chromatography A, 2004 - Elsevier
… using flame ionization detection was developed and validated for the trace analysis (ppm level) of methyl methanesulfonate, ethyl methanesulfonate, and isopropyl methanesulfonate in …
Number of citations: 54 www.sciencedirect.com
GA Sega, JG Owens, RB Cumming - Mutation Research/Fundamental and …, 1976 - Elsevier
In vivo DNA repair occurring in early spermatid stages of the mouse has been studied with four mutagens that are chemical homologs: MMS, EMS, PMS and IMS. Using the well-studied …
Number of citations: 100 www.sciencedirect.com
UH Ehling, DG Doherty, HV Malling - Mutation Research/Fundamental and …, 1972 - Elsevier
n-Propyl methanesulfonate (PMS) and isopropyl methanesulfonate (iPMS) induce dominant-lethal mutations in mice. The responses of the various spermatogenic stages to the …
Number of citations: 64 www.sciencedirect.com
M Katoh, T Inomata, N Horiya, F Suzuki, T Shida… - Mutation Research …, 1994 - Elsevier
Transgenic mice have recently been used for mutagenesis assays in vivo. The present study was undertaken to clarify whether such assays can detect mutations induced after treatment …
Number of citations: 44 www.sciencedirect.com
UH Ehling, A Neuhäuser-Klaus - Mutation Research/Fundamental and …, 1995 - Elsevier
n-Propyl methanesulfonate (nPMS) and isopropyl methanesulfonate (iPMS) induce dominant lethal and specific-locus mutations in male mice. The responses of the various …
Number of citations: 33 www.sciencedirect.com
A Segal, I Seidman, S Melchionne… - Proceedings of the …, 1986 - journals.sagepub.com
The direct-acting S N 1 alkylating agent isopropyl methanesulfonate (IMS) was carcinogenic by subcutaneous injection in female Hsd:(ICR)BR mice, causing thymic lymphoid …
Number of citations: 5 journals.sagepub.com
S Itoh, C Hattori, S Nakayama, A Hanamoto - Mutation Research/Genetic …, 2016 - Elsevier
… , which measures Pig-a mutant cells in RBCs, and the PIGRET assay, which uses reticulocytes, was conducted using the in vivo mutagenesis assay with isopropyl methanesulfonate (…
Number of citations: 3 www.sciencedirect.com
CA Snyder, C Valle-Paul - Toxicology letters, 1987 - Elsevier
Mice given 10-weekly injections (im) of 20 μmol of isopropyl methanesulfonate (IPMS) in trioctanoin exhibited depressed hematopoiesis as manifested by reduced peripheral blood …
Number of citations: 1 www.sciencedirect.com
A Segal, I Seidman, S Melchionne - Cancer research, 1987 - AACR
The goal of these experiments in female Hsd:(ICR)Br mice was to determine whether the direct-acting S N 1 alkylating carcinogen isopropyl methanesulfonate (IMS) is carcinogenic and …
Number of citations: 8 aacrjournals.org

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